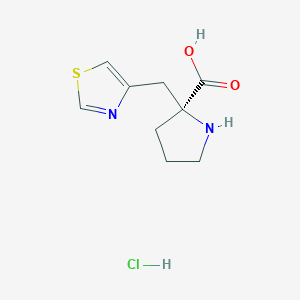

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Description

Properties

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPCCFOUUMYSR-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Technical Guide: (S)- -(4-Thiazolylmethyl)-proline HCl

Chemical Identity & Structural Analysis[1][2][3]

(S)-

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |

| Common Name | |

| CAS Number | 1217721-94-2 |

| Molecular Formula | C |

| Molecular Weight | 248.73 g/mol (Salt); 212.27 g/mol (Free Base) |

| Stereochemistry | (S)-configuration at C2 (quaternary center) |

Structural Visualization

The molecule consists of a pyrrolidine ring fused to a quaternary

Key Structural Features:

-

Quaternary

-Carbon: Prevents enzymatic degradation (proteolysis) and locks the peptide backbone into specific torsion angles ( -

Thiazole Ring: Enhances lipophilicity compared to imidazole and serves as a metabolic handle or interaction point in enzyme active sites.

-

Secondary Amine: Retains the ability to form peptide bonds but with increased steric hindrance due to the adjacent quaternary center.

Physicochemical Properties[10]

Understanding the physical behavior of this compound is critical for handling and purification.

| Property | Description |

| Appearance | White to off-white crystalline solid (hygroscopic). |

| Solubility | Highly soluble in Water , Methanol , DMSO . Sparingly soluble in Dichloromethane, Ethyl Acetate. |

| Acidity (pKa) | COOH: ~2.0 (Lower than Pro due to steric/electronic effects). NH: ~9.5 (Secondary amine). |

| Stability | Stable as HCl salt. The quaternary center prevents |

| Hygroscopicity | The HCl salt is hygroscopic; store under inert atmosphere (Argon/Nitrogen) at -20°C. |

Synthesis & Manufacturing: The SRS Protocol

Direct alkylation of proline esters at the

Mechanistic Workflow

-

Acetal Formation: Condensation of L-Proline with pivalaldehyde creates a bicyclic oxazolidinone. The stereocenter at C2 directs the formation of a new stereocenter at the acetal carbon (C2 of the oxazolidinone).

-

Enolate Formation: Treatment with a strong base (LDA) removes the

-proton. The rigid bicyclic system maintains the "memory" of chirality via the acetal center. -

Stereoselective Alkylation: The electrophile (4-(chloromethyl)thiazole) approaches from the face opposite the bulky tert-butyl group (anti-addition), regenerating the quaternary center with high diastereoselectivity.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the free amino acid.

Experimental Protocol (SRS Method)

Step 1: Protection (Bicyclic Aminal Formation)

-

Reagents: L-Proline, Pivalaldehyde, Pentane, catalytic acid (TFA).

-

Procedure: Reflux with Dean-Stark trap to remove water.

-

Product: (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

Step 2:

-

Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

-

Electrophile: 4-(Chloromethyl)thiazole (freshly prepared or commercial).

-

Procedure: Add LDA to the oxazolidinone at -78°C to form the enolate. Add electrophile slowly. Stir for 2-4 hours while warming to -20°C.

-

Mechanism: The tert-butyl group shields the Re-face, forcing the electrophile to attack from the Si-face, ensuring retention of the original (S)-configuration.

Step 3: Hydrolysis & Salt Formation

-

Reagents: 6N HCl, reflux.

-

Procedure: Heat the alkylated intermediate in aqueous HCl to cleave the pivalaldehyde auxiliary.

-

Purification: Wash with ether to remove organic byproducts. Concentrate the aqueous layer and crystallize from MeOH/Et2O.

Synthesis Diagram (DOT)

Caption: Stereoselective synthesis via Seebach's Self-Regeneration of Stereocenters (SRS) pathway.

Applications in Drug Discovery[9][11][12][13]

Conformational Constraint (Peptidomimetics)

The

-

Stabilizes

-turns: Promotes type I or type II -

Restricts

and

HCV Protease Inhibitors

Proline derivatives are core scaffolds in Hepatitis C Virus (HCV) NS3/4A protease inhibitors. While many approved drugs (e.g., Boceprevir) utilize C4-substitution, C2-quaternary substitutions are investigated for:

-

Resistance Profiling: Altering the vector of the side chain to engage different pockets (S1' or S2) in mutant viral strains.

-

Metabolic Stability: The quaternary center blocks peptidase cleavage at the N-terminal bond.

Organocatalysis

Like

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Hygroscopic. Keep tightly sealed in a desiccator at -20°C.

-

Incompatibility: Strong oxidizing agents.

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

-

ChemicalBook. (2025).[2] "(S)-alpha-(4-Thiazolylmethyl)-proline-HCl Product Entry & CAS 1217721-94-2." Link

-

Karoyan, P., et al. (2005). "Synthesis of quaternary alpha-amino acids: A review." Tetrahedron: Asymmetry. Link

-

ChemSrc. (2025). "CAS 1217721-94-2 Data Sheet." Link

The Emerging Therapeutic Landscape of Thiazole-Substituted Proline Derivatives: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores to create a single, synergistic molecule—has emerged as a powerful tool for accelerating drug discovery. This guide delves into the burgeoning field of thiazole-substituted proline derivatives, a novel class of compounds that marries the therapeutic versatility of the thiazole ring with the unique conformational properties of proline. We will explore the synthetic rationale, key therapeutic applications with a focus on oncology, putative mechanisms of action, and the critical experimental protocols required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising hybrid molecules.

Introduction: The Rationale for a Hybrid Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs, including the anticancer agents Dasatinib and Alpelisib, and the antiretroviral Ritonavir[1][2]. Its aromatic nature, combined with the presence of sulfur and nitrogen heteroatoms, allows it to engage in a diverse range of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking[3][4]. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[5][6][7].

Complementing the thiazole moiety is L-proline, a unique proteinogenic amino acid whose cyclic structure imparts significant conformational rigidity to peptide chains. This inherent constraint is frequently exploited in drug design to create peptidomimetics with defined three-dimensional structures, enhancing their binding affinity and selectivity for specific protein targets[8]. Proline and its analogues are key components in inhibitors of various enzymes, notably Dipeptidyl Peptidase-IV (DPP-IV), a major target in the treatment of type 2 diabetes[9][10][11].

The strategic fusion of these two pharmacophores into a single thiazole-substituted proline derivative creates a hybrid molecule with compelling therapeutic potential. This design aims to:

-

Enhance Target Binding: The rigid proline backbone can orient the versatile thiazole moiety for optimal interaction with protein binding pockets.

-

Modulate Physicochemical Properties: The combination can improve drug-like properties such as solubility, membrane permeability, and metabolic stability.

-

Create Novel Intellectual Property: The unique chemical architecture provides a clear path for the development of new chemical entities.

This guide will now explore the synthesis, therapeutic applications, and evaluation of these promising compounds.

Synthetic Strategies: Building the Hybrid Core

The construction of thiazole-substituted proline derivatives typically involves the formation of a stable amide bond between a functionalized thiazole and the proline core. A common and effective approach is the Hantzsch thiazole synthesis followed by standard peptide coupling techniques.

The Hantzsch synthesis is a classic and reliable method for creating the thiazole ring, involving the cyclization of an α-haloketone with a thiourea or thioamide derivative[1][12]. For proline-containing hybrids, the synthesis can be conceptualized as follows:

-

Thiazole Amine Formation: A substituted α-bromoketone is reacted with thiourea to yield a 2-aminothiazole derivative. The substituents on the α-bromoketone can be varied to explore structure-activity relationships (SAR).

-

Peptide Coupling: The resulting 2-aminothiazole is then coupled with a protected L-proline (e.g., Boc-Pro-OH or Fmoc-Pro-OH) using standard peptide coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine)[13].

-

Deprotection: The final step involves the removal of the protecting group (e.g., using Trifluoroacetic Acid (TFA) for Boc) to yield the target thiazole-substituted proline derivative[13].

This modular approach allows for extensive diversification at multiple points on both the thiazole and proline scaffolds, facilitating the creation of large chemical libraries for screening.

Therapeutic Applications & Mechanisms of Action

While research into this specific hybrid class is nascent, initial studies and logical inference from the parent scaffolds point towards significant potential in several therapeutic areas, most notably oncology.

Anticancer Potential

The thiazole moiety is a well-established pharmacophore in oncology[1][14]. Many thiazole-containing compounds exert their anticancer effects by interfering with critical cellular processes such as cell division and signaling pathways[1][15].

Putative Mechanism 1: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[14][16][17]. It is hypothesized that thiazole-proline hybrids can act as tubulin polymerization inhibitors, with the thiazole portion binding to the colchicine-binding site on β-tubulin, a key pocket for many inhibitors[16]. The proline moiety may serve to correctly orient the molecule within this pocket, enhancing binding affinity and potency.

Putative Mechanism 2: Kinase Inhibition

Aberrant signaling through protein kinase pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers[17]. The FDA-approved drug Alpelisib, a thiazole derivative, is a potent PI3Kα inhibitor[4]. Thiazole-proline hybrids may be designed to target the ATP-binding pocket of various oncogenic kinases. Molecular modeling suggests that the thiazole ring can form key hydrogen bonds and hydrophobic interactions within the kinase domain, while the proline scaffold provides a rigid structure to anchor these interactions effectively[1].

Preclinical Data & Structure-Activity Relationship (SAR)

Recent studies have validated the cytotoxic potential of thiazole-amino acid hybrids. One study synthesized a series of these compounds and tested their activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines[1]. The thiazole/L-proline hybrid demonstrated notable cytotoxicity, particularly against the HeLa cervical cancer cell line.

| Compound ID | Amino Acid Moiety | Cytotoxicity IC50 (µM) vs. HeLa Cells[18] |

| 6a | L-Proline | 18.86 |

| 6c | L-Tryptophan | 18.25 |

| 5a | L-Phenylalanine | 8.98 |

| 5-FU (Control) | - | ~8.74[1] |

Table 1: Cytotoxicity of selected thiazole-amino acid hybrids. Lower IC50 values indicate higher potency.

The structure-activity relationship (SAR) from this initial work suggests that the nature of the amino acid significantly influences cytotoxic activity. While the proline conjugate (6a) was active, the phenylalanine derivative (5a) showed superior potency, indicating that aromatic interactions from the amino acid side chain may also play a crucial role in target binding[18]. This provides a clear rationale for further optimization of the proline ring with various substituents to enhance potency.

Antimicrobial Potential

Both thiazole and proline-rich peptides are known to possess antimicrobial properties[10][12][19]. Thiazole derivatives can disrupt bacterial cell membranes and inhibit key metabolic pathways[12][20]. Proline-rich antimicrobial peptides often act by targeting intracellular processes in bacteria. Therefore, hybrid thiazole-proline molecules represent a promising avenue for developing novel antimicrobial agents. The mechanism may involve a dual-action approach: the thiazole moiety could facilitate membrane disruption, allowing the molecule to enter the bacterial cell, where the proline component could then interfere with protein synthesis or other vital functions[21].

Neuroprotective Potential

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases[11]. Thiazole and thiazolidine (a related proline analogue) derivatives have been shown to possess significant antioxidant and neuroprotective properties[6][11]. Thiazole-based compounds can protect neurons from ischemia-induced damage and oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes[11]. Thiazole-proline hybrids could therefore act as potent neuroprotective agents by mitigating oxidative damage in the central nervous system.

Essential Experimental Protocols

Evaluating the therapeutic potential of novel thiazole-substituted proline derivatives requires a standardized set of robust and reproducible assays. As a senior application scientist, I emphasize the importance of self-validating protocols that provide clear, quantitative endpoints.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational colorimetric assay to determine the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the thiazole-proline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are clearly visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin scatters light. This change in light scattering can be measured over time as an increase in optical density (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized porcine or bovine brain tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the thiazole-proline test compounds diluted in buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Colchicine or Nocodazole).

-

Initiate Polymerization: To initiate the reaction, add a mixture of tubulin and GTP (final concentration ~1 mM) to each well. The final tubulin concentration should be between 2-3 mg/mL.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance (OD 340 nm) versus time. The inhibitory effect of the compound is determined by comparing the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.

Sources

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 10. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling [scirp.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Precision: (S)-alpha-(4-Thiazolylmethyl)-proline-HCl in Peptidomimetic Drug Design

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of targeted therapeutics relies heavily on exploiting specific enzymatic activity within the disease microenvironment. Post-prolyl cleaving enzymes, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4), are prime targets due to their unique ability to cleave peptide bonds adjacent to a proline residue [1]. To design prodrugs and inhibitors that resist systemic degradation while maintaining high affinity for these specific proteases, medicinal chemists utilize non-natural amino acid building blocks.

(S)-alpha-(4-Thiazolylmethyl)-proline hydrochloride (CAS: 1217721-94-2) [2] represents a highly specialized, conformationally restricted proline derivative. This whitepaper details the physicochemical profile, mechanistic rationale, and validated synthetic workflows for integrating this critical building block into peptidomimetic drug discovery pipelines.

Physicochemical Profiling and Safety Data

Understanding the physical and chemical properties of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl is the first step in designing a robust synthetic route. The alpha-substitution introduces significant steric bulk, which alters the standard reactivity profile of the proline nitrogen and carboxylate groups.

Table 1: Compound Identification & Physicochemical Properties

| Parameter | Specification / Data |

| Chemical Name | (S)-alpha-(4-Thiazolylmethyl)-proline hydrochloride |

| CAS Registry Number | 1217721-94-2 (HCl Salt) [2] / 1217628-22-2 (Boc-Protected) [3] |

| Molecular Formula (Base) | C9H12N2O2S |

| Molecular Weight (Boc-derivative) | 312.39 g/mol [3] |

| Form | Lyophilized solid / Crystalline powder |

| Solubility | Soluble in DMF, DMSO, and Methanol; sparingly soluble in non-polar solvents |

Table 2: Safety, Handling, and Storage Protocols

| Category | Protocol / Guideline |

| Storage Conditions | Store at -20°C upon receipt. Aliquoting is necessary for multiple uses to avoid repeated freeze-thaw cycles [4]. |

| Shelf Life | Short term: 4°C (up to one week). Long term: -20°C to -80°C (up to 6 months) [4]. |

| Handling Precautions | Handle under an inert atmosphere (Argon/Nitrogen) if highly hygroscopic. Wear standard PPE (nitrile gloves, safety goggles, lab coat). |

| Hazard Identification | May cause skin/eye irritation. Avoid inhalation of dust. Standard laboratory hazard protocols apply (non-regulated as a severe toxin, but requires standard chemical hygiene). |

Mechanistic Rationale in Drug Design

The structural uniqueness of (S)-alpha-(4-Thiazolylmethyl)-proline lies in its

-

Conformational Locking: The bulky thiazolylmethyl group restricts the

and -

Subsite Targeting (Pi-Pi Interactions): The heteroaromatic thiazole ring is specifically designed to engage in

stacking or hydrogen bonding with active-site residues in the S1 or S2 subsites of enzymes like FAP, drastically increasing binding affinity and selectivity over ubiquitous proteases like Prolyl Endopeptidase (PREP) [1].

Diagram 1: Mechanistic pathway of FAP-targeted prodrug activation utilizing the proline derivative.

Experimental Workflow: Peptide Coupling Methodology

Due to the steric hindrance at the

Phase 1: Preparation and Neutralization

Causality: The compound is supplied as an HCl salt. If the amine hydrochloride is not fully neutralized, the coupling reagent will not activate the carboxylate, and the reaction will stall.

-

Dissolution: Dissolve 1.0 eq of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

-

Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Self-Validation Checkpoint: Spot the solution on wet pH paper. The apparent pH must be

8.0. If it is lower, add DIPEA in 0.5 eq increments until basicity is achieved.

-

Phase 2: Carboxylic Acid Activation

Causality: HATU generates an active HOAt ester, which is highly reactive toward nucleophiles but stable enough to prevent rapid degradation.

-

Activation: Add 1.1 eq of HATU to the basic solution at 0°C.

-

Incubation: Stir the mixture for 10 minutes at room temperature to ensure complete formation of the active ester.

-

Self-Validation Checkpoint: An aliquot analyzed via LC-MS should show the mass of the intermediate HOAt-ester, confirming successful activation before the amine is introduced.

-

Phase 3: Nucleophilic Acyl Substitution

-

Coupling: Add 1.1 eq of the target primary amine (e.g., a cytotoxic payload or the next amino acid in the sequence) dissolved in minimal DMF.

-

Reaction: Stir at room temperature for 2 to 12 hours under an argon atmosphere.

-

Monitoring: Monitor the disappearance of the amine via TLC or LC-MS.

-

Self-Validation Checkpoint: Perform a Kaiser Test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the primary amine.

-

Diagram 2: Step-by-step logical workflow for sterically hindered peptide coupling.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized peptidomimetic, rigorous analytical validation is required post-purification (typically achieved via Preparative RP-HPLC using a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the coupled product. The presence of the thiazole ring often results in a distinct fragmentation pattern (loss of the thiazolylmethyl group,

m/z -

1H-NMR (Proton Nuclear Magnetic Resonance): Crucial for verifying the stereochemical integrity. The

-substitution eliminates the

References

- FAP-activated therapeutic agents, and uses related thereto. Google Patents (US9737556B2 / WO2015192123A1).

-

(S)-alpha-(4-thiazolylmethyl)-proline-HCl Chemical Properties. ChemSrc. Available at:[Link]

-

Boc-(S)-alpha-(4-thiazolylmethyl)-proline Product Information & Storage. Szabo-Scandic. Available at:[Link]

Role of alpha-substituted prolines in peptidomimetic drug design

Engineering Peptidomimetics: The Strategic Role of -Substituted Prolines in Drug Design

Executive Summary

The transition from native peptides to highly stable, orally bioavailable peptidomimetics is one of the most significant challenges in modern drug discovery. Native L-proline, while essential for natural protein topology, introduces severe pharmacokinetic liabilities due to its susceptibility to enzymatic degradation and its propensity for cis-trans isomerization. This technical whitepaper explores the mechanistic causality, synthetic integration, and pharmacological advantages of

The Proline Bottleneck in Peptide Therapeutics

Native L-proline is unique among proteinogenic amino acids because its secondary amine forms a tertiary amide bond, significantly lowering the energy barrier between cis and trans isomers[1]. While this flexibility is vital for native protein folding, it presents a severe liability in drug design, leading to conformational heterogeneity and rapid proteolytic degradation.

Mechanistic Causality: Conformational Constraint and Isomerization

The substitution of the

-

Steric Trans-Bias : In native proline, the cis and trans states are separated by a small free enthalpy difference (~2.0 kJ/mol), resulting in a relatively high intrinsic probability of ~30% cis conformation at room temperature[1].

-methylation introduces severe steric clashes between the -

Pathological and Functional Implications : This trans-bias has been utilized to interrogate amyloidogenesis. For example, replacing Pro32 with

-methylproline in human

Table 1: Comparative Analysis of Native Proline vs. -Methylproline

| Property | Native L-Proline | |

| Cis/Trans Equilibrium | ~30% Cis / 70% Trans | >95% Trans (Aqueous) |

| Proteolytic Stability | Susceptible to Prolyl Endopeptidases | Highly Resistant |

| Conformational Space | Broad ( | Highly Constrained (Favors Type II |

| Hydrogen Bond Donor | None | None |

| Steric Bulk at C | Low (Hydrogen) | High (Methyl group) |

Pharmacokinetic Enhancements: Protease Resistance and BBB Penetration

Beyond structural rigidity,

-

Proteolytic Shielding : Proteases require the peptide backbone to adopt a specific transition-state geometry within their catalytic cleft. The quaternary

-carbon of -

Case Study: Veliparib (ABT-888) : Veliparib is a potent Poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology[5]. Its core structure features a chiral 2-methylpyrrolidine ring (an

-methylproline derivative)[6]. The addition of the

Mechanism of action for Veliparib, demonstrating PARP inhibition and DNA trapping.

Synthetic Methodologies for -Substituted Prolines

The synthesis of enantiopure

Protocol 1: Enantioselective Synthesis of (S)-2-Methylproline via Bicyclic Acetal

-

Causality: The formation of the rigid bicyclic acetal intermediate locks the pyrrolidine ring's conformation. This directs the subsequent enolate alkylation exclusively to the less hindered exo face, ensuring high enantiomeric excess (ee) of the quaternary stereocenter[8].

-

Step 1: Suspend (S)-proline in pentane. Add pivalaldehyde and a catalytic amount of trifluoroacetic acid (TFA)[8].

-

Step 2: Heat the mixture at reflux using a Dean-Stark trap for 72 hours to azeotropically remove water, yielding the bicyclic acetal ((2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one)[8].

-

Step 3: Cool to -78°C and treat with a strong base (e.g., NaHMDS or LDA) to form the enolate. Add methyl iodide (MeI) dropwise to stereoselectively alkylate the

-position[6]. -

Step 4: Hydrolyze the alkylated intermediate by refluxing in 3N HCl for 1 hour to cleave the acetal and remove the auxiliary[8].

-

Step 5 (Self-Validation): Purify via ion-exchange chromatography. Confirm the enantiomeric excess (ee > 99%) using chiral HPLC against a racemic standard to validate the stereocontrol of the alkylation step.

Systems & Workflows: Evaluating Peptidomimetic Efficacy

To validate the structural impact of

Protocol 2: NMR-Based Quantification of Cis-Trans Isomerization

-

Causality: Because the cis and trans isomers of the

bond exchange slowly on the NMR timescale, they appear as distinct sets of resonances. 2D NOESY allows for the spatial correlation of protons to definitively assign the cis (H -

Step 1: Synthesize the model peptide (e.g., Ac-Xaa-

MePro-NHMe) and dissolve in D -

Step 2: Acquire 1D

H NMR and 2D NOESY spectra at 298 K using a high-field spectrometer (e.g., 600 MHz). -

Step 3: Identify the distinct H

and H -

Step 4: Integrate the cross-peaks in the NOESY spectrum corresponding to the trans (

to -

Step 5 (Self-Validation): Calculate the

equilibrium constant based on the integration ratios. Validate the system by ensuring the sum of the cis and trans integrations for a single isolated proton equals exactly 100%, ruling out overlapping impurity peaks.

Logical workflow for optimizing peptide stability and conformation using α-substituted prolines.

Conclusion

The integration of

References

2.[2] cis-trans Peptide-Bond Isomerization in alpha-Methylproline Derivatives Source: Semantic Scholar URL:[Link]

3.[3] Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? Source: ResearchGate URL:[Link]

4.[4] Membrane translocation mechanism of the antimicrobial peptide buforin 2 Source: PubMed URL:[Link]

6.[6] Synthesis and Evaluation of a Mitochondria-Targeting Poly(ADP-ribose) Polymerase-1 Inhibitor Source: PMC URL:[Link]

7.[7] Boc-2-Methylproline Via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-Ribose) Polymerase Inhibitor Source: ResearchGate URL:[Link]

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Membrane translocation mechanism of the antimicrobial peptide buforin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis and Evaluation of a Mitochondria-Targeting Poly(ADP-ribose) Polymerase-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Conformational Constraints of Thiazolyl-Proline Analogs: Structural Mechanics and Synthetic Applications

Executive Summary

The incorporation of thiazolyl-proline analogs into peptide backbones represents a high-precision strategy for modulating the pharmacokinetic and pharmacodynamic profiles of peptidomimetics. Unlike canonical proline, which exists in a dynamic equilibrium between C

Part 1: Structural Mechanics & Conformational Bias

The biological activity of proline-rich peptides is frequently dictated by the cis/trans isomerization of the Xaa-Pro amide bond. While the trans isomer is energetically favored (

The Thiazolidine (Thz) Effect

Replacing the C

-

The Gauche Effect: The sulfur atom prefers a gauche orientation relative to the vicinal nitrogen lone pair. This biases the ring pucker toward the C

-endo conformation. -

Cis-Amide Stabilization: The C

-endo pucker sterically favors the cis amide bond isomer. Consequently, Thz-containing peptides exhibit a significantly higher cis population compared to native proline. -

Folding Kinetics: Thz lowers the activation energy barrier for cis/trans isomerization, acting as a "catalytic" residue in folding pathways.

The 4-Thiazolyl-Proline Constraint

Attaching a rigid 1,3-thiazole ring to the C4 position of the pyrrolidine ring creates a steric lock.

-

Steric Exclusion: The bulky heteroaromatic ring forces the pyrrolidine ring into a specific pucker (typically C

-exo for trans-4-substituted analogs) to avoid steric clash with the backbone carbonyl. -

-Stacking: The thiazole ring provides a handle for

Comparative Conformational Data

| Analog Type | Ring Modification | Dominant Pucker | Cis Amide Propensity | Primary Application |

| L-Proline | None | Equilibrium (Endo/Exo) | Low (~10-20% in water) | General turns/helices |

| L-Thz | C4 | C | High (>30-40%) | |

| 4-Thiazolyl-Pro | C4-Thiazole (Addition) | C | Low (Favors Trans) | Protease inhibitors, Rigid scaffolds |

Mechanistic Visualization (DOT)

Caption: Logic flow demonstrating how specific chemical modifications (Sulfur substitution vs. Thiazole addition) lock ring puckering, thereby dictating the cis/trans amide bond equilibrium.

Part 2: Synthetic Methodologies

Synthesis of these analogs requires distinct strategies. Thz is synthesized via condensation, whereas 4-thiazolyl-proline requires a multi-step scaffold elaboration.

Protocol A: Synthesis of 4-(1,3-thiazol-2-yl)-L-proline

This protocol utilizes a Hantzsch thiazole synthesis strategy starting from commercially available trans-4-hydroxy-L-proline.

Reagents:

-

Trans-4-hydroxy-L-proline (Starting Material)

-

Boc anhydride (

) -

TEMPO / NaOCl (Oxidants)

-

Phenyltrimethylammonium tribromide (PTAB)

-

Thioacetamide[1]

Step-by-Step Workflow:

-

N-Protection: Dissolve 4-hydroxy-L-proline (10 mmol) in dioxane/water (1:1). Add

(2 eq) and -

Oxidation to Ketone: Dissolve the N-Boc intermediate in

. Add catalytic TEMPO (0.01 eq) and KBr (0.1 eq). Slowly add aqueous NaOCl (1.1 eq) at 0°C. Stir vigorously. The organic layer is separated, dried, and concentrated to yield N-Boc-4-oxo-L-proline . -

Alpha-Bromination: Dissolve N-Boc-4-oxo-L-proline in THF. Add PTAB (1.0 eq) at 0°C. Stir for 2 hours. The reaction yields the

-bromoketone intermediate. Note: This intermediate is unstable; proceed immediately. -

Hantzsch Coupling: Suspend the

-bromoketone in EtOH. Add Thioacetamide (1.2 eq). Reflux for 4 hours. The thiazole ring forms via condensation/cyclization. -

Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if free amine is required for peptide coupling.

Protocol B: Synthesis of Thiazolidine-4-carboxylic acid (Thz)

Reagents:

-

L-Cysteine hydrochloride

-

Formaldehyde (37% aq. solution)

Step-by-Step Workflow:

-

Dissolve L-Cysteine HCl (20 mmol) in water (50 mL).

-

Add Formaldehyde (25 mmol) dropwise.

-

Stir at RT for 12 hours. A white precipitate will form.

-

Filter the precipitate and wash with cold ethanol. Recrystallize from water/ethanol to yield pure L-Thioproline (Thz) .

Synthesis Workflow Diagram (DOT)

Caption: Step-by-step synthetic pathway for generating 4-(thiazol-2-yl)-L-proline from hydroxyproline using the Hantzsch thiazole synthesis.

Part 3: Experimental Validation Protocols

Synthesizing the molecule is only half the battle; validating its conformational constraint is critical.

NMR Spectroscopy (NOE Analysis)

To determine the

-

Sample Prep: Dissolve 5-10 mg of the peptide in 500

L of solvent (typically -

1D Proton NMR: Identify the H

proton signals. Because cis and trans isomers are in slow exchange on the NMR timescale, you will see two distinct sets of peaks.-

Calculation: Integration of

vs.

-

-

NOESY Experiment:

-

Trans Isomer: Look for strong NOE between

(residue -

Cis Isomer: Look for strong NOE between

and

-

Circular Dichroism (CD)

Use CD to assess the impact of the analog on secondary structure (e.g., Polyproline II helix vs.

-

Wavelength Range: 190–260 nm.

-

Signature: A strong minimum at ~200-205 nm typically indicates a disordered or Polyproline II structure. A shift toward 220-230 nm often implies turn stabilization induced by the thiazole constraint.

Part 4: Case Study – HCV Protease Inhibitors

The development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors provides the definitive case study for thiazolyl-proline utility.

-

The Challenge: The NS3 protease active site is shallow and solvent-exposed. Linear peptides are rapidly degraded and have poor affinity.

-

The Solution: Introduction of a P2 proline analog.

-

Implementation: Researchers utilized a fused cyclopropyl-proline and later explored thiazole-modified prolines to fill the S2 pocket.

-

Outcome: The rigid thiazole ring improved van der Waals contacts with the lipophilic S2 subsite (specifically interacting with His-57 and Asp-81 residues indirectly via backbone rigidity), significantly improving

values into the nanomolar range.

References

-

Conformational Analysis of Thiazolidine-4-carboxylic Acid: Comparison of ring puckering and cis/trans equilibria in proline vs. thiaproline. Journal of the American Chemical Society.

-

Hantzsch Thiazole Synthesis in Peptide Chemistry: Methodologies for integrating thiazoles into peptide backbones. The Journal of Organic Chemistry.

-

Thiazolidine as a Proline Surrogate in Protein Folding: Study on how Thz lowers the energy barrier for folding. Protein Science.

-

Structure-Activity Relationships of HCV Protease Inhibitors: Detailed analysis of P2 proline analogs including thiazole derivatives. Journal of Medicinal Chemistry.

-

Stereoelectronic Effects in Proline Analogs: Comprehensive review of fluorine and sulfur effects on proline conformation. Chemical Reviews.

Sources

Bioactivity and Synthetic Integration of (S)-alpha-(4-Thiazolylmethyl)-proline-HCl in Medicinal Chemistry

Executive Summary

In the pursuit of highly selective, metabolically stable, and conformationally precise therapeutics, peptidomimetics have emerged as a critical bridge between small molecules and biologics. At the forefront of this structural evolution is (S)-alpha-(4-Thiazolylmethyl)-proline-HCl (CAS: 1217721-94-2), a privileged, non-natural quaternary amino acid. By combining the rigidifying effects of an alpha-substituted proline core with the bioisosteric properties of a thiazole ring, this building block allows medicinal chemists to engineer peptides with locked bioactive conformations and profound resistance to proteolytic degradation.

This technical guide explores the mechanistic bioactivity, structural causality, and optimized synthetic workflows for incorporating (S)-alpha-(4-Thiazolylmethyl)-proline into modern drug discovery pipelines.

Structural Causality: The Power of Alpha-Quaternary Prolines

Natural L-proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which conformationally restricts the backbone dihedral angle

The introduction of a quaternary stereocenter at the alpha-carbon—as seen in (S)-alpha-(4-Thiazolylmethyl)-proline—fundamentally alters this dynamic.

Thermodynamic Pre-Organization

Alpha-alkylation creates severe steric bulk that drastically narrows the allowable Ramachandran space. The steric clash between the thiazolylmethyl side chain and the adjacent backbone carbonyl forces the

Kinetic Stability Against Proteolysis

From a pharmacokinetic perspective, the alpha-quaternary center acts as a steric shield. Proteases, such as prolyl endopeptidases and dipeptidyl peptidase-4 (DPP-4), require precise geometric access to the scissile peptide bond to form their tetrahedral transition states. The bulky thiazolylmethyl group physically occludes the enzyme's catalytic triad, rendering the adjacent amide bonds virtually invisible to enzymatic cleavage.

Thiazole as a Strategic Pharmacophore and Bioisostere

While the alpha-substitution provides the mechanical rigidity, the 4-thiazolylmethyl moiety dictates the compound's specific bioactivity and intermolecular interactions.

The thiazole ring is a five-membered aromatic heterocycle containing both nitrogen and sulfur. In medicinal chemistry, it is widely deployed as a non-classical bioisostere for amides, carbonyls, and phenyl rings .

-

Hydrogen Bonding: The

-hybridized nitrogen of the thiazole ring serves as a potent, directional hydrogen-bond acceptor, mimicking the backbone carbonyl oxygen of an amide without the associated susceptibility to hydrolysis. -

Lipophilicity and Permeability: The sulfur atom imparts a highly polarizable, lipophilic character (

-electron rich), which enhances the overall -

Stacking: The aromatic nature of the thiazole allows it to engage in robust

Caption: Logical framework mapping the structural features of (S)-alpha-(4-Thiazolylmethyl)-proline to drug optimization.

Quantitative Structural Comparisons

To understand the specific advantages of this building block, we must compare its physicochemical properties against natural L-Proline and a simpler quaternary analog, alpha-Methyl-proline.

| Property | L-Proline | (S)- | (S)- |

| Conformational Freedom | High ( | Restricted (Favors | Highly Restricted (Locked |

| Proteolytic Half-Life (in vitro) | Minutes to Hours | Hours to Days | > 48 Hours (Highly Resistant) |

| H-Bond Acceptor Count | 1 (Carbonyl) | 1 (Carbonyl) | 2 (Carbonyl + Thiazole Nitrogen) |

| Aromatic Interactions | None | None | Strong ( |

| Synthetic Coupling Difficulty | Low (Standard SPPS) | High (Sterically hindered) | Very High (Requires specialized activation) |

Experimental Protocol: SPPS Incorporation

Because (S)-alpha-(4-Thiazolylmethyl)-proline contains a fully substituted alpha-carbon, the amine is highly sterically hindered. Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (like HBTU or DIC/Oxyma) will fail to achieve complete conversion, leading to deletion sequences.

To overcome this kinetic barrier, highly reactive uronium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU , combined with elevated temperatures, must be utilized. The following protocol represents a self-validating system for coupling the next amino acid onto the sterically hindered secondary amine of the thiazolyl-proline residue.

Step-by-Step Methodology

1. Resin Preparation and Swelling

-

Action: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

-

Causality: Proper swelling maximizes the accessibility of the resin-bound reactive sites, which is critical when dealing with bulky incoming monomers.

2. Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Causality: Removes the Fmoc protecting group to expose the secondary amine of the previously coupled (S)-alpha-(4-Thiazolylmethyl)-proline.

3. Pre-Activation of the Incoming Amino Acid

-

Action: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 3 minutes.

-

Causality: HATU generates a highly reactive O-At ester intermediate. Using 3.9 eq of HATU prevents capping of the resin-bound amine by guanidinium byproducts.

4. High-Efficiency Coupling

-

Action: Add the activated amino acid solution to the resin. Heat the reaction vessel to 40°C using a microwave peptide synthesizer or a heated shaker block. Allow the coupling to proceed for 4 to 12 hours.

-

Causality: The quaternary alpha-center of the thiazolyl-proline creates massive steric repulsion against the incoming activated ester. Heat and extended reaction times provide the necessary kinetic energy to drive the amide bond formation to completion.

5. Capping and Verification

-

Action: Wash the resin with DMF. Treat with a capping solution (10% Acetic Anhydride, 10% DIEA in DMF) for 10 minutes.

-

Causality: Any unreacted secondary amines are permanently acetylated, preventing the formation of complex deletion peptides that are difficult to separate during final HPLC purification.

Caption: Optimized SPPS workflow for overcoming the steric hindrance of alpha-quaternary prolines.

Conclusion

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl represents a masterclass in rational drug design. By combining the rigidifying thermodynamics of an alpha-quaternary center with the versatile bioisosterism of a thiazole ring, it addresses the two primary failure points of peptide therapeutics: lack of oral bioavailability and rapid proteolytic clearance. While its steric bulk demands rigorous, optimized synthetic protocols, the resulting peptidomimetics exhibit unparalleled target affinity and metabolic stability, making this compound an indispensable tool for modern application scientists and drug developers.

References

-

Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). "Alkylation of amino acids without loss of the optical activity: preparation of alpha-substituted proline derivatives. A case of self-reproduction of chirality." Journal of the American Chemical Society. URL:[Link]

-

Rosen, T., Nagel, A. A., Rizzi, J. P., et al. (1990). "Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists." Journal of Medicinal Chemistry. URL:[Link]

-

Lenci, E., & Trabocchi, A. (2020). "Peptidomimetic toolbox for drug discovery." Chemical Society Reviews. URL:[Link]

-

Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. URL:[Link]

Comprehensive Molecular and Physicochemical Profiling of (S)-α-(4-Thiazolylmethyl)-proline-HCl: A Technical Guide for Peptidomimetic Drug Design

Executive Summary

Unnatural amino acids (UAAs) are the cornerstone of modern peptidomimetic drug discovery, enabling researchers to overcome the poor pharmacokinetic properties of natural peptides. Among these, (S)-α-(4-Thiazolylmethyl)-proline-HCl stands out as a highly specialized, conformationally constrained building block. By introducing a 4-thiazolylmethyl moiety at the alpha-carbon of the proline ring, medicinal chemists can achieve dual objectives: locking the peptide backbone into a bioactive conformation and introducing a heteroaromatic pharmacophore capable of deep sub-pocket engagement in target proteases[1].

This whitepaper provides an in-depth technical analysis of its molecular identity, thermodynamic solubility profile, and integration into drug discovery workflows.

Molecular Identity and Structural Rationale

The precise molecular weight and structural attributes of this compound dictate its behavior in both synthetic pipelines and biological assays.

Table 1: Molecular Identity & Properties

| Property | Value |

| Chemical Name | (S)-2-(4-Thiazolylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |

| CAS Registry Number | 1217721-94-2[2] |

| Molecular Formula | C9H13ClN2O2S[] |

| Molecular Weight | 248.72 g/mol [] |

| Salt Form | Hydrochloride (HCl) |

| Key Structural Features | Tetrasubstituted α-carbon, Thiazole ring, Pyrrolidine core |

Mechanistic Causality: The tetrasubstituted alpha-carbon (Cα) creates severe steric hindrance, which fundamentally restricts the rotation of the N-Cα and Cα-C=O bonds. This restriction limits the available Ramachandran (φ/ψ) angles, effectively pre-organizing the resulting peptide into a specific secondary structure (often a rigid β-turn). This pre-organization reduces the entropic penalty upon binding to target receptors, thereby increasing overall binding affinity.

Physicochemical & Solubility Profile

Solubility is a non-negotiable parameter in both solid-phase peptide synthesis (SPPS) and subsequent in vitro biological assays. The choice to utilize the hydrochloride salt form rather than the free base is a deliberate thermodynamic strategy.

Table 2: Representative Solubility Profile

| Solvent | Solubility Tier | Mechanistic Rationale |

| Water / PBS (pH 7.4) | Highly Soluble (>50 mg/mL) | Ion-dipole interactions between the protonated pyrrolidine/chloride ions and water overcome the crystal lattice energy. |

| DMSO | Soluble (>20 mg/mL) | High dielectric constant accommodates the ionic salt; essential for creating concentrated stock solutions for HTS. |

| Methanol | Soluble | Protic nature allows hydrogen bonding with the carboxylate and thiazole nitrogen. |

| Hexane / Diethyl Ether | Insoluble | Lack of polarity fails to disrupt the strong ionic bonds of the HCl salt lattice. |

Mechanistic Causality: The free base of α-alkylated prolines can be prone to poor aqueous solubility and chemical instability. The HCl salt form protonates the secondary amine of the pyrrolidine ring, creating a stable, crystalline solid. When introduced to aqueous media, the high hydration energy of the chloride ion drives rapid dissolution, making it ideal for physiological buffers used in protease assays.

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of (S)-α-(4-Thiazolylmethyl)-proline-HCl for formulation, a thermodynamic Shake-Flask Method is required. Kinetic solubility methods (like solvent shift) often overestimate solubility due to supersaturation. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium.

Step-by-Step Protocol

-

Solid Preparation : Weigh an excess amount (~100 mg) of (S)-α-(4-Thiazolylmethyl)-proline-HCl into a 2 mL glass HPLC vial.

-

Validation Rationale: An excess ensures the continuous presence of a solid phase, which is required to maintain chemical equilibrium between the dissolved and undissolved states.

-

-

Solvent Addition : Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Isothermal Incubation : Seal the vial and place it in a thermomixer set to 25.0 °C (or 37.0 °C for physiological relevance) at 800 RPM for 24 to 48 hours.

-

Validation Rationale: A minimum of 24 hours is critical to overcome the activation energy of dissolution and ensure the system is not trapped in a metastable supersaturated state.

-

-

Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant.

-

Validation Rationale: Incomplete separation of microcrystals will lead to a false-positive overestimation of solubility.

-

-

Quantification : Dilute the supernatant (e.g., 1:100) and analyze via LC-MS using Selected Ion Monitoring (SIM) for the[M+H]+ ion (m/z 213.07 for the free base).

-

Validation Rationale: LC-MS ensures that only the intact molecule is quantified, ruling out any signal from potential degradation products (e.g., ring-opening) that might share UV absorbance characteristics.

-

Thermodynamic shake-flask workflow for accurate solubility profiling.

Applications in Peptidomimetic Drug Discovery

(S)-α-(4-Thiazolylmethyl)-proline-HCl is frequently utilized in the design of inhibitors targeting serine proteases, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP4)[1].

Mechanistic Role in Inhibitors :

Natural proline residues are susceptible to rapid cleavage by specific prolyl peptidases in vivo. By utilizing the α-alkylated derivative, the peptide bond becomes sterically shielded from the protease's catalytic triad (Ser-His-Asp). Furthermore, the thiazole ring is strategically positioned to occupy the S1 or S2 hydrophobic sub-pockets of the enzyme. The nitrogen and sulfur atoms within the thiazole ring can engage in directional hydrogen bonding or dipole-dipole interactions with the enzyme backbone, significantly boosting binding affinity (

Workflow for integrating (S)-α-(4-Thiazolylmethyl)-proline into targeted protease inhibitors.

References

-

ChemSrc . "(S)-alpha-(4-thiazolylmethyl)-proline-HCl CAS 1217721-94-2". ChemSrc Chemical Database. Available at:[Link]

- Bachovchin, W. W., et al. "Proteasome inhibitors and uses thereof." U.S. Patent 10,245,248 B2, issued April 2, 2019.

Sources

Methodological & Application

Protocol for synthesizing (S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Application Note: High-Fidelity Synthesis of (S)- -(4-Thiazolylmethyl)-proline HCl

Executive Summary

This Application Note details a robust, scalable protocol for the asymmetric synthesis of (S)-

The synthesis utilizes the Self-Reproduction of Chirality (SRC) methodology pioneered by Seebach. By forming a bicyclic oxazolidinone auxiliary from L-proline and chloral, the original stereocenter is preserved and used to direct the formation of a new quaternary center with high enantiomeric excess (>98% ee). This guide prioritizes experimental reproducibility, safety, and mechanistic understanding.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the temporary protection of L-proline as a bicyclic N,O-acetal. This rigid framework allows for the generation of a planar enolate which is alkylated stereoselectively.

Mechanistic Pathway (Graphviz)

Figure 1: Retrosynthetic logic flow utilizing the Self-Reproduction of Chirality (SRC) strategy.

Experimental Protocol

Materials & Reagents Table

| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Hazard Note |

| L-Proline | 147-85-3 | 1.0 | Starting Material | Hygroscopic |

| Chloral Hydrate | 302-17-0 | 1.5 | Chiral Auxiliary Precursor | Sedative, Irritant |

| 4-(Chloromethyl)thiazole HCl | 7709-58-2 | 1.2 | Electrophile Source | Vesicant, Hygroscopic |

| LDA (2.0 M in THF) | 4111-54-0 | 1.1 | Strong Base | Pyrophoric, Moisture Sensitive |

| Chloroform | 67-66-3 | Solvent | Reaction Medium | Carcinogen |

| Hydrochloric Acid (6M) | 7647-01-0 | Excess | Hydrolysis Reagent | Corrosive |

Stage 1: Synthesis of the Chiral Template (Oxazolidinone)

Objective: Create the bicyclic "Seebach Oxazolidinone" to lock the conformation and shield one face of the molecule.

-

Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Suspend L-Proline (11.5 g, 100 mmol) in Chloroform (300 mL). Add Chloral Hydrate (24.8 g, 150 mmol) and a catalytic amount of p-TsOH (0.1 g).

-

Reflux: Heat the mixture to reflux. Water will separate in the Dean-Stark trap. Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Checkpoint: The suspension should turn into a clear, pale yellow solution.

-

-

Workup: Cool to room temperature. Wash the organic layer with water (2 x 100 mL) and saturated NaHCO₃ (1 x 100 mL) to remove excess chloral and acid.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Hexane.

-

Yield: Expect ~85-90%.

-

Product: (2R, 5S)-2-(Trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

-

Stereochemical Note: The cis-fused bicyclic system is formed thermodynamically. The bulky CCl₃ group directs the subsequent alkylation to the opposite face (trans).

-

Stage 2: Stereoselective Alkylation

Objective: Introduce the thiazolylmethyl group at the

Preparation of Electrophile (Free Base):

-

Critical: 4-(Chloromethyl)thiazole is supplied as the HCl salt. It must be free-based immediately before use.

-

Dissolve 4-(Chloromethyl)thiazole HCl (1.2 equiv) in minimal water. Neutralize with sat. NaHCO₃. Extract rapidly with DCM. Dry the DCM layer (MgSO₄) and evaporate at low temperature (<30°C) to obtain the unstable free base oil. Dissolve in dry THF immediately.

Alkylation Protocol:

-

Enolization: In a flame-dried Schlenk flask under Argon, cool anhydrous THF (150 mL) to -78°C (Dry ice/Acetone bath). Add LDA (1.1 equiv).

-

Addition of Template: Dissolve the Oxazolidinone from Stage 1 (1.0 equiv) in dry THF (50 mL). Add this solution dropwise to the LDA over 30 minutes, maintaining the temperature below -70°C.

-

Observation: The solution often turns yellow/orange, indicating enolate formation. Stir for 45 mins at -78°C.

-

-

Alkylation: Add the solution of 4-(chloromethyl)thiazole (free base) (1.2 equiv) in THF dropwise.

-

Reaction: Stir at -78°C for 2 hours, then allow the mixture to warm slowly to -20°C over 4 hours.

-

Mechanistic Insight: The electrophile approaches from the Re-face (convex face), opposite the trichloromethyl group, ensuring retention of configuration relative to the proline backbone.

-

-

Quench: Quench with saturated NH₄Cl solution (50 mL) at -20°C.

-

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[4]

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Product: (2R, 5S)-5-[(4-Thiazolyl)methyl]-2-(trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

-

Stage 3: Hydrolysis and Salt Formation

Objective: Remove the auxiliary and release the final amino acid salt.

-

Hydrolysis: Dissolve the alkylated intermediate in 6M HCl (10 mL per gram of substrate).

-

Reflux: Heat to reflux (approx. 100°C) for 6–12 hours.

-

Process: The oxazolidinone ring opens, releasing chloral (which decomposes/distills off) and the amino acid.

-

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

-

Purification:

-

Dissolve the residue in a minimum amount of water.

-

Wash with Ether (to remove non-polar byproducts).

-

The aqueous phase contains the product. Evaporate to dryness.

-

Crystallization: Recrystallize from MeOH/Et₂O to yield the pure hydrochloride salt.

-

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identity | Consistent with structure | ¹H NMR (D₂O), ¹³C NMR |

| Purity | > 98% | HPLC (C18 column) |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (e.g., Chirex 3126 or Crownpak) |

| Mass Spec | [M+H]⁺ consistent with MW | LC-MS (ESI) |

Key NMR Signals (Expected in D₂O):

-

Thiazole Protons: Two singlets (or narrow doublets) in the aromatic region (~8.8 ppm and ~7.5 ppm).

-

Alpha-Methyl Group: Replaced by AB system of the CH₂-Thiazole at ~3.5–3.8 ppm.

-

Proline Ring: Multiplets for

protons typical of proline, but slightly shifted due to the quaternary center.

Process Safety & Handling

-

Chloral Hydrate: Controlled substance in some jurisdictions. Potent sedative. Handle dust with extreme care in a fume hood.

-

4-(Chloromethyl)thiazole: Vesicant and skin sensitizer. Avoid all skin contact. The free base is thermally unstable; do not heat neat.

-

LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

References

-

Seebach, D., et al. (1983). "Self-Reproduction of Chirality of Enolates from (S)-Proline." Journal of the American Chemical Society, 105(16), 5390–5398. Link

-

Seebach, D., et al. (2000). "Synthesis of (S)-2-Methylproline." Organic Syntheses, 77, 258. Link

-

Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Target P2-P4 Macrocycles as HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society, 130(14), 4607–4609. (Context for thiazole-proline utility). Link

-

BenchChem. (2025). "4-(Chloromethyl)thiazole Hydrochloride Properties and Applications." BenchChem Application Notes. Link

Sources

- 1. 2,4-Thiazolidinedicarboxylic acid, 2-methyl- | 16708-09-1 | Benchchem [benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for coupling (S)-alpha-(4-Thiazolylmethyl)-proline-HCl

Application Note: Optimization of Coupling Conditions for (S)- -(4-Thiazolylmethyl)-proline-HCl

Executive Summary

(S)-

This guide provides field-proven protocols for overcoming the low reactivity associated with this moiety, focusing on HATU/HOAt activation and Acid Fluoride methodologies.

Chemical Challenges & Mechanistic Insights

The Steric Barrier

Unlike standard amino acids, (S)-

-

Advantage: It is virtually immune to racemization via the standard oxazolone enolization mechanism, allowing for aggressive activation conditions (elevated temperatures, powerful reagents).

-

Disadvantage: The quaternary center imposes severe steric shielding on both the carboxylic acid and the secondary amine. Standard carbodiimide chemistries (EDC/HOBt) typically result in <10% conversion.

The Thiazole Moiety

The thiazole ring is generally stable under standard peptide coupling conditions. However, the sulfur atom can act as a weak nucleophile or radical trap. Avoid strong reducing conditions or radical initiators during subsequent steps.

The HCl Salt Factor

The precursor is supplied as an HCl salt. Failure to fully neutralize the salt in situ results in the protonation of the coupling base (e.g., DIEA), lowering the effective pH and stalling the activation step.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy based on your specific synthesis phase.

Figure 1: Decision matrix for selecting coupling reagents based on steric demands.

Experimental Protocols

Protocol A: C-Terminus Activation (Coupling of the Proline Derivative)

Objective: Couple (S)-

Reagents:

-

(S)-

-(4-Thiazolylmethyl)-proline-HCl (1.0 equiv) -

Amine partner (1.1 equiv)[1]

-

HATU (1.1 equiv)

-

HOAt (1.1 equiv) - Critical for catalyzing active ester formation in hindered systems.

-

DIEA (N,N-Diisopropylethylamine) (4.0 equiv) - Extra equivalent handles the HCl salt.

-

Solvent: DMF (Anhydrous)

Procedure:

-

Salt Neutralization: Dissolve the Proline-HCl salt in DMF (0.1 M concentration). Add 2.0 equiv of DIEA and stir for 5 minutes under Nitrogen. Note: Ensure the solution is basic (pH > 8 on wet litmus).

-

Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir for 2-5 minutes. The solution should turn yellow/orange.

-

Coupling: Add the Amine partner (1.1 equiv) followed by the remaining DIEA (2.0 equiv).

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. (Racemization risk is minimal due to quaternary center).

-

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO3, and brine. Dry over Na2SO4.

Protocol B: N-Terminus Acylation (Coupling to the Proline Derivative)

Objective: Couple a Carboxylic Acid (R-COOH) to the secondary amine of (S)-

Reagents:

-

Carboxylic Acid (1.2 equiv)

-

(S)-

-(4-Thiazolylmethyl)-proline-HCl (1.0 equiv) -

PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) (1.2 equiv)

-

DIEA (5.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) - Better thermal stability than DMF.

Procedure:

-

Preparation: Dissolve the Proline-HCl salt and the Carboxylic Acid in NMP.

-

Base Addition: Add DIEA (5.0 equiv). Verify basicity.

-

Reagent Addition: Add PyBrOP (1.2 equiv) in one portion.

-

Reaction:

-

Standard: Stir at 40°C for 12–24 hours.

-

Microwave (Preferred): Heat at 60°C for 30–60 minutes (25W constant power).

-

-

Monitoring: Monitor by LC-MS. If unreacted Proline remains, add a second portion of PyBrOP (0.5 equiv) and DIEA (1.0 equiv).

Data & Benchmarking

Table 1: Comparative Coupling Efficiency (Model Reaction)

Reaction: Coupling Boc-Ala-OH to (S)-

| Coupling Reagent | Base | Solvent | Temp | Time | Yield (%) | Notes |

| EDC / HOBt | NMM | DCM | RT | 24h | < 15% | Failed due to sterics. |

| HBTU | DIEA | DMF | RT | 12h | 45% | Incomplete conversion. |

| HATU / HOAt | DIEA | DMF | RT | 4h | 88% | Recommended Baseline. |

| PyBrOP | DIEA | NMP | 50°C | 2h | 96% | Best for difficult sequences. |

| TFFH (Fluoride) | DIEA | DCM | RT | 6h | 92% | Excellent alternative. |

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

-

Cause: Incomplete neutralization of the HCl salt.

-

Fix: Perform a "pre-neutralization" wash. Dissolve the starting material in DCM, wash with saturated NaHCO3, dry, and use the free base in the coupling reaction.

-

Cause: Aggregation of peptide chains.[2]

-

Fix: Switch solvent to NMP or add chaotropic salts (e.g., 0.1 M LiCl) to the reaction mixture.

Issue: Side Reactions (Capping)

-

Cause: Slow kinetics allowing acetylation by solvent impurities.

-

Fix: Use high-quality anhydrous DMF/NMP (amine-free). Ensure high concentration of reactants (0.2 M - 0.5 M) to favor bimolecular coupling over side reactions.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (1994). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the American Chemical Society, 116(24), 11151-11152. Link

-

Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 61(19), 6456–6467. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Application Note: Preparation of Thiazolyl-Proline Based Organocatalysts

This Application Note is designed for researchers in organic synthesis and drug discovery. It details the preparation of (S)-2-(pyrrolidin-2-yl)thiazole derivatives, a class of organocatalysts designed to mimic the stereoselectivity of L-Proline while offering enhanced solubility in organic solvents and tunable acidity via the thiazole ring.

Introduction & Design Rationale

L-Proline is the "simplest enzyme," capable of catalyzing asymmetric aldol, Mannich, and Michael reactions with high stereocontrol. However, its utility is often limited by its poor solubility in common organic solvents (e.g., THF, DCM, Toluene) and the fixed acidity of its carboxylic acid group.

Thiazolyl-proline catalysts are designed as bioisosteres to overcome these limitations. By replacing the carboxylic acid moiety with a thiazole ring, researchers can:

-

Enhance Lipophilicity: The aromatic thiazole ring significantly improves solubility in non-polar solvents compared to the zwitterionic amino acid.

-

Modulate Acidity: The C-H bond at the thiazole 5-position (or an attached N-H if a thiazolyl-amide is used) provides a hydrogen-bond donor site distinct from the carboxylic acid, altering the transition state geometry.

-

Prevent Decarboxylation: Unlike carboxylic acids, the thiazole ring is thermally stable, allowing for higher temperature reactions.

This guide details the synthesis of the (S)-2-(pyrrolidin-2-yl)thiazole core via a modified Hantzsch Thiazole Synthesis , starting from commercially available N-Boc-L-Proline.

Synthetic Workflow (Visualized)

The synthesis proceeds through a robust four-step sequence: Amidation, Thionation, Cyclization, and Deprotection.

Figure 1: Step-wise synthetic route for the construction of the thiazolyl-proline scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Thioamide Precursor

The thioamide is the critical "pivot" point. It can be used as a catalyst itself or cyclized into the thiazole.

Reagents:

-

N-Boc-L-Proline (10.0 mmol)

-

Isobutyl chloroformate (11.0 mmol)

-

N-Methylmorpholine (NMM) (11.0 mmol)

-

Ammonia gas or Ammonium hydroxide (28%)

-

Lawesson’s Reagent (5.5 mmol)

Step 1.1: Synthesis of N-Boc-L-Prolinamide

-

Dissolve N-Boc-L-Proline (2.15 g, 10 mmol) in anhydrous THF (20 mL) under Argon.

-

Cool to -15°C (Ice/Salt bath). Add NMM (1.2 mL) followed by dropwise addition of Isobutyl chloroformate (1.4 mL). Why: This forms the mixed anhydride, activating the carboxylic acid.

-

Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

-

Bubble anhydrous

gas into the solution for 15 minutes OR add concentrated -

Warm to room temperature (RT) and stir for 3 hours.

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1M HCl, saturated

, and Brine. Dry over -

Yield: Expect ~85-90% of a white solid.

Step 1.2: Thionation (The Lawesson's Protocol)

-

Dissolve the N-Boc-L-Prolinamide (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Add Lawesson’s Reagent (0.55 eq). Note: Lawesson's reagent is foul-smelling; use a fume hood.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (The thioamide is less polar than the amide).

-

Workup: Cool to RT. Evaporate solvent.

-

Purification: Flash chromatography (Hexane/EtOAc 7:3). The thioamide often appears as a pale yellow solid.

-

QC Check:

C NMR will show the C=S peak shifted downfield (~200-205 ppm) compared to C=O (~175 ppm).

Phase 2: Hantzsch Thiazole Coupling

This step constructs the heterocyclic ring. We use phenacyl bromide (2-bromoacetophenone) to create a 4-phenylthiazole derivative, a common motif for steric shielding.

Reagents:

-

N-Boc-L-Prolyl-Thioamide (from Phase 1)

-

Phenacyl Bromide (1.05 eq)

-

Ethanol (Absolute)

Protocol:

-

Dissolve N-Boc-L-Prolyl-Thioamide (1.0 mmol) in Ethanol (5 mL).

-

Add Phenacyl Bromide (1.05 mmol, 209 mg).

-

Stir at Room Temperature for 1 hour, then Reflux for 2 hours.

-

Workup: Cool the mixture. Evaporate Ethanol.

-

Dissolve residue in EtOAc and wash with saturated

to neutralize the HBr generated. -

Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 8:2).

Phase 3: Deprotection (Final Activation)

The Boc group must be removed to reveal the secondary amine, which is the active catalytic center (enamine formation).

Protocol:

-

Dissolve the N-Boc-Thiazole intermediate in DCM (2 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (1 mL/mmol) at 0°C.

-

Stir at RT for 1 hour.

-

Critical Neutralization: Evaporate volatiles.[5] The product is the TFA salt. To obtain the free base:

-

Redissolve in DCM.

-

Wash with saturated

solution.[6] -

Extract the aqueous layer with DCM (3x).

-

Dry and concentrate.

-

-

Storage: Store the free amine at -20°C under Argon. It is prone to oxidation over long periods.

Data Presentation & QC

When characterizing the final catalyst (S)-4-phenyl-2-(pyrrolidin-2-yl)thiazole , compare your data against these expected values.

| Parameter | Expected Value / Observation | Diagnostic Note |

| Physical State | Pale yellow oil or low-melting solid | Darkening indicates oxidation. |

| The C5-H of the thiazole ring is characteristic. | ||

| The | ||

| The carbon connecting Pyrrolidine and Thiazole. | ||

| Enantiomeric Purity | >99% ee | Verify via Chiral HPLC if heating caused racemization. |

Application: Asymmetric Aldol Reaction

The primary application of this catalyst is the asymmetric aldol reaction. The thiazole ring acts as a steric wall and electronic modulator.

Standard Protocol:

-

Solvent: Anhydrous DMSO or DMF (high dielectric constant favors the transition state).

-

Catalyst Loading: 10-20 mol%.

-

Reactants: Acetone (Donor) + 4-Nitrobenzaldehyde (Acceptor).

-

Conditions: Stir at 0°C to RT for 24 hours.

Catalytic Cycle Mechanism